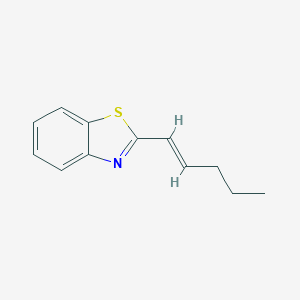
Benzothiazole, 2-(1E)-1-pentenyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-1-Pentenyl]benzothiazole is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-1-Pentenyl]benzothiazole typically involves the reaction of 2-aminothiophenol with an appropriate aldehyde or ketone. One common method is the condensation reaction between 2-aminothiophenol and pentenal under acidic conditions. The reaction proceeds through the formation of an imine intermediate, followed by cyclization to form the benzothiazole ring.
Industrial Production Methods: Industrial production of 2-[(E)-1-Pentenyl]benzothiazole can be achieved through a similar synthetic route but often involves optimization of reaction conditions to improve yield and purity. Catalysts such as Lewis acids or transition metal complexes may be used to enhance the reaction efficiency. Additionally, solvent selection and temperature control are crucial factors in scaling up the synthesis for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 2-[(E)-1-Pentenyl]benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent, reflux conditions.
Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents, typically in the presence of a catalyst like iron(III) chloride or aluminum chloride.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Benzothiazole derivatives are noted for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
- Antimicrobial Activity : Research has demonstrated that benzothiazole compounds exhibit significant antimicrobial effects. For instance, studies indicate that certain benzothiazole derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics .
- Anti-inflammatory Properties : Benzothiazoles have been shown to modulate inflammatory responses. They can inhibit specific pathways involved in inflammation, providing a basis for their use in treating inflammatory diseases .
- Anticancer Potential : Some benzothiazole derivatives have been identified as potential anticancer agents. Their ability to induce apoptosis in cancer cells has been documented, suggesting a role in cancer therapy .
Agricultural Applications
In the agricultural sector, benzothiazole compounds are being explored for their herbicidal properties.
- Herbicide Development : Research indicates that certain benzothiazole derivatives can be effective as herbicides. They work by inhibiting specific enzymes or pathways crucial for plant growth, thereby controlling unwanted vegetation . These compounds can be used alone or in combination with other herbicides to enhance efficacy.
Material Science Applications
Benzothiazoles are also utilized in material science due to their chemical stability and ability to act as stabilizers or additives.
- Rubber Industry : Benzothiazole derivatives are used as accelerators in the vulcanization process of rubber. They help improve the elasticity and durability of rubber products .
- Corrosion Inhibitors : These compounds can serve as corrosion inhibitors in various industrial applications. Their ability to form protective films on metal surfaces makes them valuable in preventing corrosion .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of various benzothiazole derivatives against common pathogens. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics.
Case Study 2: Herbicidal Activity
In another study focused on agricultural applications, researchers tested a series of benzothiazole compounds against a range of weeds. The findings indicated that some derivatives effectively reduced weed biomass by over 70% when applied at optimal concentrations.
Wirkmechanismus
The mechanism of action of 2-[(E)-1-Pentenyl]benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in its role as an anticancer agent, the compound may inhibit enzymes like topoisomerases or kinases, leading to the disruption of DNA replication and cell division. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the benzothiazole ring.
Vergleich Mit ähnlichen Verbindungen
2-Phenylbenzothiazole: Known for its anticancer and antimicrobial properties.
2-Methylbenzothiazole: Used as a flavoring agent and in the synthesis of dyes and pharmaceuticals.
2-Aminobenzothiazole: A precursor for various benzothiazole derivatives with diverse biological activities.
Uniqueness of 2-[(E)-1-Pentenyl]benzothiazole: The unique feature of 2-[(E)-1-Pentenyl]benzothiazole lies in its pentenyl substituent, which imparts distinct chemical and biological properties. This substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for developing new therapeutic agents and materials.
Eigenschaften
CAS-Nummer |
171628-32-3 |
|---|---|
Molekularformel |
C12H13NS |
Molekulargewicht |
203.31 g/mol |
IUPAC-Name |
2-[(E)-pent-1-enyl]-1,3-benzothiazole |
InChI |
InChI=1S/C12H13NS/c1-2-3-4-9-12-13-10-7-5-6-8-11(10)14-12/h4-9H,2-3H2,1H3/b9-4+ |
InChI-Schlüssel |
HCXOYXBBLHDVOO-RUDMXATFSA-N |
SMILES |
CCCC=CC1=NC2=CC=CC=C2S1 |
Isomerische SMILES |
CCC/C=C/C1=NC2=CC=CC=C2S1 |
Kanonische SMILES |
CCCC=CC1=NC2=CC=CC=C2S1 |
Synonyme |
Benzothiazole, 2-(1E)-1-pentenyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















